8,9-Dihydroxyicosa-5,11,14-trienoic acid
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Overview
Description
8,9-Dihydroxyicosa-5,11,14-trienoic acid is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .
Mechanism of Action
Target of Action
The primary target of 8,9-DiHETrE is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA) to generate eicosanoids . Eicosanoids are important autocrine and paracrine factors that have diverse biological functions .
Mode of Action
8,9-DiHETrE interacts with its targets, the P450 enzymes, to facilitate the metabolism of arachidonic acid (AA) into eicosanoids . This interaction results in the generation of important autocrine and paracrine factors that influence a variety of cellular processes .
Biochemical Pathways
8,9-DiHETrE is involved in the epoxyeicosatrienoic acids (EETs) pathway . This pathway arises from the metabolism of arachidonic acid by cytochrome P450 . The compound is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .
Pharmacokinetics
It is known that the compound is a metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid .
Result of Action
The action of 8,9-DiHETrE results in the production of cAMP in primary human coronary artery smooth muscle cells . Additionally, plasma levels of 8,9-DiHETrE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus .
Biochemical Analysis
Biochemical Properties
8,9-Dihydroxyicosa-5,11,14-trienoic acid interacts with several enzymes, proteins, and other biomolecules. It is involved in the arachidonic acid metabolism pathway . The nature of these interactions is complex and can influence a variety of biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,9-Dihydroxyicosa-5,11,14-trienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This process involves the addition of hydroxyl groups across the 8,9-double bond of arachidonic acid. The reaction typically requires the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as marine sponges, algae, or specific microorganisms. The extraction process includes steps like solvent extraction, chromatographic separation, and purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form diols or other reduced forms.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
8,9-Dihydroxyicosa-5,11,14-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of eicosanoids and their derivatives.
Biology: This compound plays a role in studying cellular signaling pathways and inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds
Comparison with Similar Compounds
- 5,6-Dihydroxyicosa-8,11,14-trienoic acid
- 11,12-Dihydroxyicosa-5,8,14-trienoic acid
- 14,15-Dihydroxyicosa-5,8,11-trienoic acid
Comparison: 8,9-Dihydroxyicosa-5,11,14-trienoic acid is unique due to its specific hydroxylation pattern at the 8,9-position. This distinct structure imparts unique biological activities and signaling properties compared to other dihydroxylated eicosanoids. The differences in hydroxylation positions among these compounds result in varied interactions with cellular receptors and enzymes, leading to different biological effects .
Properties
CAS No. |
192461-96-4 |
---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10- |
InChI Key |
DCJBINATHQHPKO-TYAUOURKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Appearance |
Assay:≥98%A solution in ethanol |
physical_description |
Solid |
Synonyms |
(±)8,9-DiHETrE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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